4-(Isopropylaminomethyl)-3-fluorophenylboronic acid, pinacol ester
CAS No.: 2377607-41-3
Cat. No.: VC6507145
Molecular Formula: C16H25BFNO2
Molecular Weight: 293.19
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2377607-41-3 |
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Molecular Formula | C16H25BFNO2 |
Molecular Weight | 293.19 |
IUPAC Name | N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-2-amine |
Standard InChI | InChI=1S/C16H25BFNO2/c1-11(2)19-10-12-7-8-13(9-14(12)18)17-20-15(3,4)16(5,6)21-17/h7-9,11,19H,10H2,1-6H3 |
Standard InChI Key | ZFXKIBFCXNXZKP-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC(C)C)F |
Introduction
Chemical Identification and Structural Properties
Molecular Identity
The compound is systematically named 4-(isopropylaminomethyl)-3-fluorophenylboronic acid, pinacol ester, with the following key identifiers:
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Molecular Formula:
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Synonyms:
Structural Features
The molecule consists of:
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A phenyl ring with a fluorine atom at the meta-position (C3) and an isopropylaminomethyl group at the para-position (C4).
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A pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the C4 position, which stabilizes the boronic acid moiety against protodeboronation .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of 4-(isopropylaminomethyl)-3-fluorophenylboronic acid, pinacol ester involves multi-step transformations, as inferred from analogous boronic ester syntheses :
Bromination and Functionalization
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Bromination: Starting from a fluorinated nitrobenzene derivative, bromination introduces a bromine atom at the desired position. For example, o-fluoronitrobenzene reacts with -bromosuccinimide (NBS) in sulfuric acid to yield 2-fluoro-5-bromonitrobenzene .
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Reduction: The nitro group is reduced to an amine using iron powder or catalytic hydrogenation, producing 2-fluoro-5-bromoaniline .
Boronation via Cross-Coupling
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Miyaura Borylation: The brominated intermediate undergoes a palladium- or nickel-catalyzed coupling with bis(pinacolato)diboron (). For instance, using as a catalyst and triphenylphosphine as a ligand, the reaction proceeds in ethanol under inert conditions to install the boronic ester .
Optimization and Yield
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Catalytic Systems: Nickel catalysts (e.g., ) coupled with triphenylphosphine enhance coupling efficiency, achieving yields up to 45% .
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Solvent Selection: Ethanol and ethyl acetate are preferred for their inertness and ease of removal .
Physical and Chemical Properties
Physicochemical Data
Property | Value | Source |
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Physical Form | Solid | |
Melting Point | Not reported | – |
Solubility | Soluble in ethanol, ethyl acetate | |
Purity | ≥96% (commercial samples) |
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a versatile boron reagent in cross-coupling reactions to form biaryl structures. For example:
Here, represents the fluorinated phenyl moiety, enabling the synthesis of fluorinated pharmaceuticals .
Pharmaceutical Intermediates
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